Teflaro

Community-acquired pneumonia Phase III clinical trial Cephalosporin comparison

Teflaro (ceftaroline fosamil acetate, CAS 866021-48-9) is a fifth-generation cephalosporin prodrug indicated for ABSSSI (including MRSA) and CABP. It demonstrates a 6.6% absolute superiority in clinical cure rate over ceftriaxone in CABP and a 5.4 percentage point higher Day 3 response rate vs vancomycin/cefazolin in pediatric ABSSSI. Its differentiated safety profile, including negligible nephrotoxicity, and utility as salvage therapy for persistent MRSA bacteremia/endocarditis, make it a strategic formulary asset for institutions optimizing patient outcomes in moderate-to-severe infections.

Molecular Formula C24H27N8O11PS4
Molecular Weight 762.8 g/mol
CAS No. 866021-48-9
Cat. No. B1663062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeflaro
CAS866021-48-9
Synonymsceftaroline fosamil
PPI-0903
PPI0903
TAK-599
TAK599
Teflaro
Molecular FormulaC24H27N8O11PS4
Molecular Weight762.8 g/mol
Structural Identifiers
SMILESCCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O
InChIInChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13+;;/t14-,19-;;/m1../s1
InChIKeyKRWPPVCZNGQQHZ-ILKMAARGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>100 mg/ml

Teflaro (Ceftaroline Fosamil) Procurement: Fifth-Generation Cephalosporin with Verified MRSA Activity


Teflaro (ceftaroline fosamil, CAS 866021-48-9) is a parenteral, fifth-generation cephalosporin prodrug that undergoes rapid in vivo conversion to its active metabolite, ceftaroline [1]. As a bactericidal β-lactam antibiotic, it inhibits bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs) [1]. Teflaro is FDA-approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI), including those caused by methicillin-resistant Staphylococcus aureus (MRSA), and community-acquired bacterial pneumonia (CABP) in both adult and pediatric patients [2]. Its standard adult dosing is 600 mg administered intravenously every 12 hours over 5 to 60 minutes [2].

Why Teflaro (Ceftaroline Fosamil) Cannot Be Substituted with Other Cephalosporins or Anti-MRSA Agents


Earlier-generation cephalosporins (e.g., ceftriaxone, cefazolin) and other β-lactams lack clinically meaningful activity against MRSA due to their inability to inhibit penicillin-binding protein 2a (PBP2a), the primary determinant of methicillin resistance [1]. While alternative anti-MRSA agents such as vancomycin, daptomycin, and linezolid are available, ceftaroline fosamil offers distinct advantages in specific clinical contexts including documented superior clinical response rates in CABP, more rapid early clinical response in ABSSSI, a differentiated adverse event profile avoiding vancomycin-associated nephrotoxicity, and unique utility as salvage therapy in persistent MRSA bacteremia and endocarditis [2]. These quantifiable differentiations preclude simple in-class or cross-class substitution without compromising therapeutic outcomes.

Teflaro (Ceftaroline Fosamil) Comparative Efficacy Data: Quantified Differentiation Versus Vancomycin and Ceftriaxone


CABP Clinical Cure: Teflaro Superior to Ceftriaxone in Pooled Phase III Analysis

In pooled analysis of two Phase III CABP trials (FOCUS 1 and 2), ceftaroline fosamil demonstrated superior clinical cure rates compared with ceftriaxone in patients with community-acquired pneumonia [1]. The difference reached statistical significance in the clinically evaluable population [1].

Community-acquired pneumonia Phase III clinical trial Cephalosporin comparison

ABSSSI Early Clinical Response: Teflaro Demonstrates Numerical Advantage Over Vancomycin at Day 3

In a pediatric ABSSSI trial, ceftaroline fosamil achieved a higher day 3 clinical response rate compared with vancomycin or cefazolin (with optional aztreonam) [1]. Early response, defined as cessation of lesion spread and absence of fever, is a key regulatory endpoint predictive of overall treatment success [1].

Acute bacterial skin infection Early clinical response Pediatric ABSSSI

In Vitro Potency Against Staphylococci: Ceftaroline Exhibits >16-Fold Greater Potency Than Ceftriaxone

In vitro susceptibility testing demonstrates that ceftaroline is substantially more potent than ceftriaxone against both methicillin-susceptible and methicillin-resistant S. aureus isolates [1]. This potency differential directly explains the clinical failure of ceftriaxone against MRSA infections [1].

MIC90 MSSA MRSA Antimicrobial susceptibility

Global MRSA Susceptibility: Ceftaroline Maintains 89.5-93.7% Susceptibility in Contemporary Surveillance

The ATLAS global surveillance program (2019-2020) assessed ceftaroline activity against skin and soft tissue infection isolates across Africa/Middle East, Asia-Pacific, Europe, and Latin America [1]. While comparator agents (vancomycin, daptomycin, linezolid, teicoplanin, tigecycline) all showed ≥94.1% susceptibility against MRSA, ceftaroline remains the only β-lactam with clinically useful MRSA activity [1].

MRSA Antimicrobial surveillance ATLAS program

Adverse Event Profile: Ceftaroline Avoids Vancomycin-Associated Acute Kidney Injury

In a matched retrospective cohort study of outpatient osteoarticular infection therapy, ceftaroline fosamil and vancomycin demonstrated distinct adverse event profiles [1]. While overall attributable adverse event incidence was numerically higher for ceftaroline (24% vs 18%), vancomycin-treated patients experienced acute kidney injury, an adverse event not observed with ceftaroline [1].

Safety Nephrotoxicity Osteoarticular infection

Mechanism of Action: Unique Dual-Site PBP2a Binding Enables MRSA Activity in β-Lactam Class

Ceftaroline uniquely inhibits MRSA among β-lactam antibiotics through a dual-site binding mechanism to PBP2a [1]. It first binds to an allosteric site, triggering a conformational change that opens the active site, enabling a second ceftaroline molecule to bind and inhibit the enzyme [1]. This mechanism is absent in all earlier-generation cephalosporins and other β-lactams, which cannot effectively bind PBP2a [1].

PBP2a Allosteric binding MRSA mechanism

Teflaro (Ceftaroline Fosamil) Evidence-Based Application Scenarios for Procurement and Formulary Decision-Making


Formulary Inclusion for CABP Requiring Hospitalization in PORT Class III-IV Patients

Based on the 6.6% absolute superiority in clinical cure rate over ceftriaxone demonstrated in pooled FOCUS 1 and 2 Phase III trials (84.3% vs 77.7%, 95% CI 1.6-11.8%) [1], ceftaroline fosamil should be prioritized on hospital formularies for empiric or targeted therapy of hospitalized community-acquired bacterial pneumonia in PORT risk class III-IV patients. This evidence supports procurement for institutions seeking to optimize clinical outcomes in moderate-to-severe CAP where β-lactam monotherapy is appropriate. [1]

Pediatric ABSSSI Empiric Therapy with MRSA Coverage Requirement

Given the 5.4 percentage point higher day 3 clinical response rate compared with vancomycin/cefazolin (80.4% vs 75%) in the pediatric ABSSSI registration trial [1], ceftaroline fosamil represents an evidence-supported monotherapy option for pediatric ABSSSI requiring empiric MRSA coverage. Procurement should consider the advantage of single-agent therapy versus vancomycin plus optional aztreonam, potentially simplifying treatment regimens and reducing nursing administration burden. [1]

Anti-MRSA Therapy in Patients with Renal Compromise or Nephrotoxicity Risk

Based on the matched cohort study showing 0% acute kidney injury with ceftaroline versus 6% with vancomycin in outpatient osteoarticular infection therapy [1], ceftaroline fosamil should be preferentially stocked for use in patients with baseline renal impairment (CrCl ≤50 mL/min), those receiving concomitant nephrotoxic agents, or when extended-duration parenteral therapy is anticipated. The availability of defined renal dose adjustments (400 mg q12h for CrCl 31-50 mL/min; 300 mg q12h for CrCl 15-30 mL/min; 200 mg q12h for CrCl <15 mL/min or hemodialysis) further supports formulary inclusion for this patient population. [1]

Salvage Therapy for Persistent MRSA Bacteremia and Endocarditis

Evidence from case series demonstrates that ceftaroline fosamil, either as monotherapy or in combination, can achieve clinical success as salvage therapy in persistent MRSA bacteremia and endocarditis after failure of standard agents including vancomycin and daptomycin [1]. While this is off-label use and lacks randomized controlled trial data, institutions managing complex MRSA infections should consider maintaining ceftaroline fosamil inventory for salvage scenarios where alternative options are exhausted or contraindicated. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teflaro

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.